N-[2-(1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14297583 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a biogenic amine that plays a fundamental role in the human body . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .
Biochemical Pathways
Cox-1 and cox-2, the targets of naproxen, are catalysts of arachidonic acid conversion to prostaglandin g, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
The effects of naproxen, one of the precursors of this compound, include analgesic and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
N-[2-(1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) isoenzymes, including COX-1 and COX-2 . These interactions result in the inhibition of the conversion of arachidonic acid to prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, this compound may bind to serotonin receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, this compound can act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter release and signal transduction . These interactions result in changes in gene expression and enzyme activity, contributing to its pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it may undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxicity, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism may also affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within tissues can influence its pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize within the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications, such as phosphorylation, may direct the compound to specific organelles, influencing its activity and cellular effects .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-9-15(17-12(2)23-25-19(17)22-11)18(24)20-8-7-13-10-21-16-6-4-3-5-14(13)16/h3-6,9-10,21H,7-8H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIEXJCIWRSNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.